molecular formula C6H9N3O2 B13738532 N-(4-amino-3-methyl-oxazol-5-yl)acetamide CAS No. 41230-63-1

N-(4-amino-3-methyl-oxazol-5-yl)acetamide

Cat. No.: B13738532
CAS No.: 41230-63-1
M. Wt: 155.15 g/mol
InChI Key: HUEKKRSEFIXCJX-UHFFFAOYSA-N
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Description

N-(4-amino-3-methyl-oxazol-5-yl)acetamide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-methyl-oxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitro-oxazole with acetic anhydride, followed by reduction of the nitro group to an amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-methyl-oxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and nitro compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-amino-3-methyl-oxazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-3-methyl-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1,3-oxazol-5-yl)acetamide
  • N-(5-methyl-3-isoxazolyl)acetamide
  • N-(4-aminophenyl)acetamide

Uniqueness

N-(4-amino-3-methyl-oxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

41230-63-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-(4-amino-3-methyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C6H9N3O2/c1-3-5(7)6(11-9-3)8-4(2)10/h7H2,1-2H3,(H,8,10)

InChI Key

HUEKKRSEFIXCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)NC(=O)C

Origin of Product

United States

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